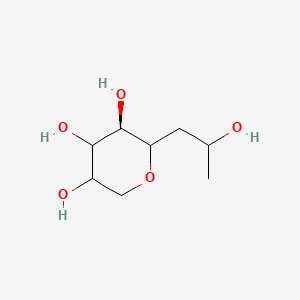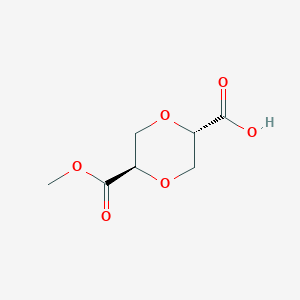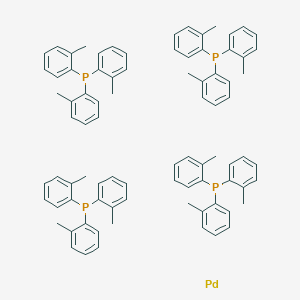
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a hydroxypropyl group attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Hydroxypropylation: The oxane derivative undergoes a hydroxypropylation reaction, where a hydroxypropyl group is introduced at the 2-position of the oxane ring. This step often requires the use of a hydroxypropylating agent under controlled conditions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 3, 4, and 5 of the oxane ring. This can be achieved through various hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydroxypropylation: Using catalysts to enhance the hydroxypropylation reaction.
Oxidative Hydroxylation: Employing oxidizing agents in a controlled environment to introduce hydroxyl groups.
化学反应分析
Types of Reactions
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Derivatives with fewer hydroxyl groups.
Substitution Products: Compounds with halides or amines replacing the hydroxyl groups.
科学研究应用
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can be compared with other similar compounds, such as:
(3R)-2-(2-hydroxyethyl)oxane-3,4,5-triol: Differing by the length of the hydroxyalkyl chain.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-tetraol: Differing by the number of hydroxyl groups.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-diol: Differing by the number of hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hydroxypropyl chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H16O5 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |
InChI 键 |
KOGFZZYPPGQZFZ-WNBHMGEASA-N |
手性 SMILES |
CC(CC1[C@@H](C(C(CO1)O)O)O)O |
规范 SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)

